
Bortezomib-Unreinheit 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide, also known as N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide, is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.4 g/mol. The purity is usually > 95%.
BenchChem offers high-quality N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „Bortezomib-Unreinheit 13“ gesucht, auch bekannt als „N-((S)-1-(((S)-1-Hydroperoxy-3-Methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazin-2-carboxamid“ oder „N-[1-[(1-Hydroperoxy-3-methylbutyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazin-2-carboxamid“. Es gibt jedoch nur begrenzt öffentlich zugängliche Informationen über diese spezielle Unreinheit und ihre einzigartigen Anwendungen.
Die verfügbare Literatur befasst sich hauptsächlich mit Bortezomib und seinen Verunreinigungen im Kontext von Abbauprodukten und Synthesecharakterisierung {svg_1} {svg_2}. So können beispielsweise Verunreinigungen durch partielle Racemisierung während der chemischen Synthese oder durch oxidative Degradierung entstehen, bei der Bor durch eine OH-Gruppe ersetzt wird {svg_3}. Diese Erkenntnisse sind entscheidend für die Qualitätskontrolle und die Sicherstellung der Wirksamkeit und Sicherheit von Bortezomib als therapeutisches Mittel.
Eigenschaften
CAS-Nummer |
886979-81-3 |
|---|---|
Molekularformel |
C19H24N4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(1S)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17-/m0/s1 |
InChI-Schlüssel |
ATPZUYZYORUVIK-RDJZCZTQSA-N |
SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Isomerische SMILES |
CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Kanonische SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-PyrazinecarboxaMide, N-[(1S)-2-[[(1S)-1-hydroperoxy-3-Methylbutyl]aMino]-2-oxo-1-(phenylMethyl)ethyl]-; N-((S)-1-(((S)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



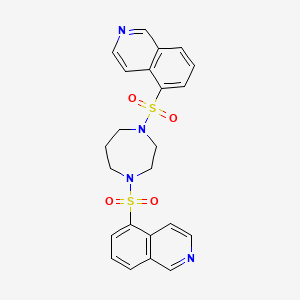
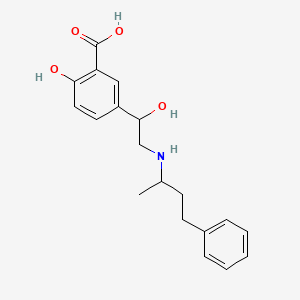
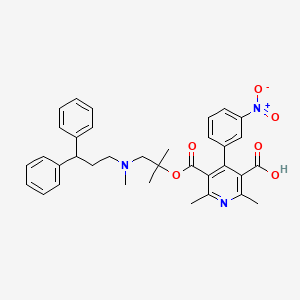

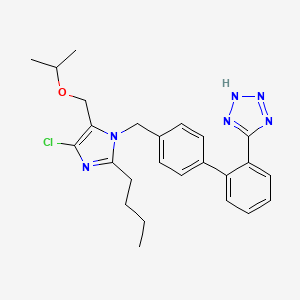
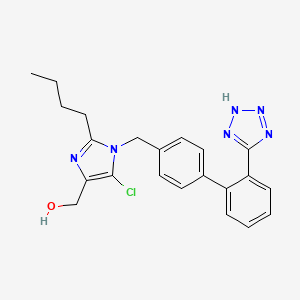
![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)

